molecular formula C24H21NO5 B2647272 (S)-2-(Fmoc-amino)-2-(4-methoxyphenyl)acetic acid CAS No. 1260596-73-3

(S)-2-(Fmoc-amino)-2-(4-methoxyphenyl)acetic acid

Cat. No. B2647272
CAS RN: 1260596-73-3
M. Wt: 403.434
InChI Key: BJKZYLDYXMQFKW-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(Fmoc-amino)-2-(4-methoxyphenyl)acetic acid, commonly known as Fmoc-amino acid, is a crucial building block for peptide synthesis. It is a derivative of phenylalanine and is widely used in the field of biochemistry and molecular biology.

Scientific Research Applications

Solid Phase Peptide Synthesis (SPPS)

One significant application of (S)-2-(Fmoc-amino)-2-(4-methoxyphenyl)acetic acid is in the solid phase synthesis of peptide amides, utilizing the fluorenylmethoxycarbonyl (Fmoc) method. This method allows for the efficient preparation of peptides with precise sequences. For instance, it serves as a precursor in the formation of C-terminal amide peptides, highlighting its utility in synthesizing peptide amides with specific terminal functionalities Funakoshi et al., 1988.

Peptidomimetic Chemistry

Additionally, (S)-2-(Fmoc-amino)-2-(4-methoxyphenyl)acetic acid is instrumental in peptidomimetic chemistry. The synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid from this compound underscores its role in creating complex peptide structures and mimetics. This process showcases the compound's versatility in facilitating the assembly of peptides with non-standard backbones, thus expanding the scope of peptide synthesis to include novel structures Sladojevich et al., 2007.

β-Sheet Mimics

Moreover, it aids in the design of unnatural amino acids that mimic the hydrogen-bonding functionality of a tripeptide β-strand. This capability is crucial for engineering peptides that can form β-sheetlike structures, contributing to our understanding of protein folding and misfolding, with implications for understanding diseases like Alzheimer's Nowick et al., 2000.

Protective Group Chemistry

Its application extends to the domain of protective group chemistry in peptide synthesis, where it serves as a basis for developing reversible protecting groups. This is crucial for the synthesis of peptides with 'difficult sequences,' demonstrating the compound's importance in overcoming challenges associated with peptide assembly Johnson et al., 1993.

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-methoxyphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5/c1-29-16-12-10-15(11-13-16)22(23(26)27)25-24(28)30-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-13,21-22H,14H2,1H3,(H,25,28)(H,26,27)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKZYLDYXMQFKW-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methoxyphenyl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.